molecular formula C9H17Br B109585 9-Bromo-1-nonene CAS No. 89359-54-6

9-Bromo-1-nonene

Cat. No. B109585
CAS RN: 89359-54-6
M. Wt: 205.13 g/mol
InChI Key: RQXPBVHYVAOUBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 9-Bromo-1-nonene can be represented by the formula C9H17Br . Unfortunately, the specific structural details are not provided in the available resources.


Chemical Reactions Analysis

9-Bromo-1-nonene is used as a reactant in the synthesis of the breast cancer drug, Fulvestrant (Falsodex) . The specific chemical reactions involving 9-Bromo-1-nonene are not detailed in the available resources.


Physical And Chemical Properties Analysis

9-Bromo-1-nonene has a molecular weight of 205.14 g/mol . It is a liquid at 20°C and should be stored at 0-10°C . It has a boiling point of 101°C at 15 mmHg, a flash point of 90°C, a density of 1.12, and a refractive index of 1.46 .

Scientific Research Applications

Organic Synthesis

9-Bromo-1-nonene is a valuable intermediate in organic synthesis . Its bromine atom can be easily substituted with other groups, making it a versatile building block for constructing more complex molecules. It’s particularly useful in the synthesis of various organic compounds through reactions such as nucleophilic substitution or elimination.

Pharmaceuticals

In the pharmaceutical industry, 9-Bromo-1-nonene serves as a precursor in the synthesis of certain drugs. For example, it has been used as a reactant in the synthesis of Fulvestrant , a medication used to treat breast cancer . The compound’s ability to participate in various chemical reactions makes it an essential component in drug development and production.

Agrochemicals

The compound finds application in the agrochemical sector as an intermediate for the synthesis of pesticides and herbicides . Its reactivity with various organic and inorganic compounds allows for the creation of substances that can protect crops from pests and diseases, contributing to improved agricultural yields.

Dyestuff Production

9-Bromo-1-nonene is employed in the production of dyes and pigments . Its chemical properties facilitate the formation of stable bonds with color-producing agents, leading to the creation of a wide range of dyes used in textiles, inks, and coatings.

Material Science

In material science, 9-Bromo-1-nonene can be used to modify the properties of polymers and resins . By incorporating it into polymer chains, scientists can alter the thermal, mechanical, and chemical properties of materials, which is crucial for developing new materials with specific characteristics for various industrial applications.

Industrial Uses

Beyond the laboratory, 9-Bromo-1-nonene is utilized in the manufacture of plasticizers, antioxidants, and resins . These products are integral to several industries, including automotive and construction, where they play a critical role in enhancing the durability and performance of materials.

Safety and Hazards

9-Bromo-1-nonene is classified as a flammable liquid (H227). It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

9-Bromo-1-nonene, also known as 9-bromonon-1-ene, is primarily used as an intermediate in organic synthesis . It is employed in the production of various agrochemicals, pharmaceuticals, and dyestuffs . .

Mode of Action

The mode of action of 9-Bromo-1-nonene is largely dependent on the specific reactions it is involved in. As an intermediate in organic synthesis, it can participate in various chemical reactions. For instance, it has been used as a reactant in the synthesis of the breast cancer drug, Fulvestrant .

Action Environment

The action, efficacy, and stability of 9-Bromo-1-nonene can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . It should also be kept in an inert atmosphere .

properties

IUPAC Name

9-bromonon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPBVHYVAOUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452146
Record name 9-Bromo-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-1-nonene

CAS RN

89359-54-6
Record name 9-Bromo-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromo-1-nonene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 9-bromonon-1-ene in the synthesis of fulvestrant?

A1: 9-Bromonon-1-ene serves as a crucial building block in a novel synthetic route for fulvestrant []. It undergoes a catalyst-controlled, diastereoselective 1,6-addition reaction with a zirconocene derivative. This reaction forms a new carbon-carbon (C-C) bond, which is a key step in constructing the fulvestrant molecule [].

Q2: Why is this specific synthetic route using 9-bromonon-1-ene advantageous?

A2: The research highlights the advantage of this synthetic strategy due to the mild reaction conditions, specifically room temperature, and the high level of control over the stereochemistry of the product []. This control is vital in pharmaceutical synthesis, as different stereoisomers of a drug can exhibit different biological activities.

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